
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide
Descripción general
Descripción
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, also known as APSA-1, is a compound that has been gaining attention in the scientific community for its potential as a therapeutic agent. APSA-1 is a small molecule that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The exact mechanism of action of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, a key regulator of inflammation and cancer. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide.
Direcciones Futuras
There are numerous avenues for future research on N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research could focus on optimizing the synthesis method of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide to improve its solubility and bioavailability, as well as investigating its potential as a treatment for other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
In conclusion, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is a promising compound with a wide range of potential therapeutic applications. While more research is needed to fully understand its mechanism of action and safety profile, the current body of research suggests that N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide could be a valuable tool in the fight against inflammation, cancer, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the anti-inflammatory properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Other studies have explored the anti-cancer properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with promising results in preclinical models of breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-4-2-1-3-5-17)20-13-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDHDSGYDBVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)
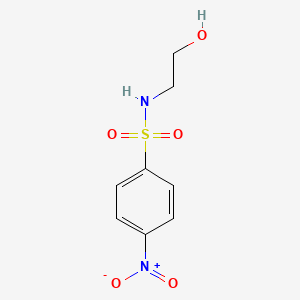
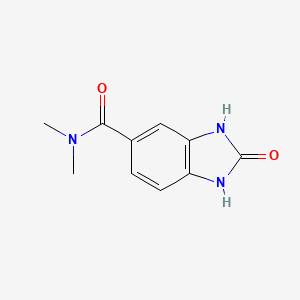
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
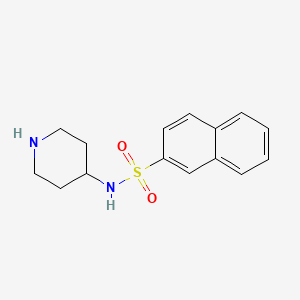
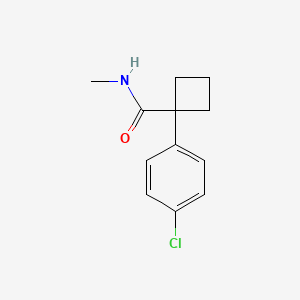

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
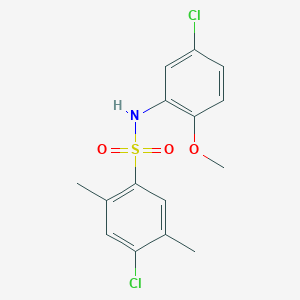
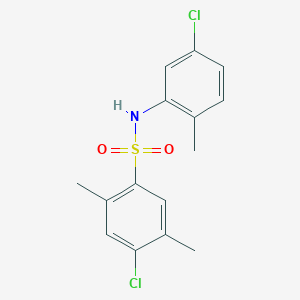
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)